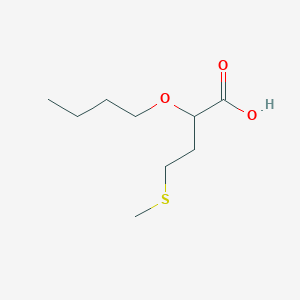

2-Butoxy-4-(methylsulfanyl)butanoic acid

Description

2-Butoxy-4-(methylsulfanyl)butanoic acid is an organic compound with the molecular formula C9H18O3S This compound is characterized by the presence of a butoxy group and a methylsulfanyl group attached to a butanoic acid backbone

Properties

CAS No. |

652968-14-4 |

|---|---|

Molecular Formula |

C9H18O3S |

Molecular Weight |

206.30 g/mol |

IUPAC Name |

2-butoxy-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C9H18O3S/c1-3-4-6-12-8(9(10)11)5-7-13-2/h8H,3-7H2,1-2H3,(H,10,11) |

InChI Key |

UPJQJAYEXNIEFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(CCSC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4-(methylsulfanyl)butanoic acid typically involves the reaction of butyl alcohol with 4-(methylsulfanyl)butanoic acid under acidic conditions. The reaction proceeds through an esterification process, where the hydroxyl group of the butyl alcohol reacts with the carboxyl group of the 4-(methylsulfanyl)butanoic acid to form the ester linkage.

Industrial Production Methods

On an industrial scale, the production of 2-Butoxy-4-(methylsulfanyl)butanoic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve nucleophiles such as alkyl halides or aryl halides under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Alkyl or aryl derivatives of the original compound.

Scientific Research Applications

2-Butoxy-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Butoxy-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The butoxy group and the methylsulfanyl group can interact with enzymes and receptors, leading to changes in their activity. The compound may inhibit or activate certain metabolic pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-4-(methylsulfanyl)butanoic acid: A natural precursor in methionine biosynthesis.

4-Methylsulfanyl-2-oxo-butanoic acid: A fatty acid found in plants and microbes.

Uniqueness

2-Butoxy-4-(methylsulfanyl)butanoic acid is unique due to the presence of both a butoxy group and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Biological Activity

2-Butoxy-4-(methylsulfanyl)butanoic acid, with the CAS number 652968-14-4, is an organic compound that has garnered interest in various fields due to its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-butoxy-4-(methylsulfanyl)butanoic acid is . It features a butoxy group and a methylthio group, which contribute to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆O₃S |

| Molecular Weight | 192.28 g/mol |

| CAS Number | 652968-14-4 |

| IUPAC Name | 2-butoxy-4-(methylsulfanyl)butanoic acid |

Research indicates that the biological activity of 2-butoxy-4-(methylsulfanyl)butanoic acid may be attributed to its ability to interact with various cellular pathways. The presence of the methylthio group suggests potential antioxidant properties, while the butoxy moiety may enhance its solubility and bioavailability in biological systems.

Antioxidant Activity

Studies have demonstrated that compounds with similar structures exhibit significant antioxidant activity. For instance, the DPPH assay has been employed to evaluate radical scavenging capabilities, indicating that derivatives of butanoic acids can effectively neutralize free radicals, thus protecting cells from oxidative stress .

Antimicrobial Properties

There is emerging evidence suggesting that 2-butoxy-4-(methylsulfanyl)butanoic acid may possess antimicrobial properties. Compounds in this class have shown inhibitory effects against various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Case Studies and Research Findings

-

Antioxidant Potential :

- A study conducted on structurally related compounds demonstrated that those containing a methylthio group exhibited enhanced free radical scavenging activity compared to their counterparts without this functional group. This suggests a promising role for 2-butoxy-4-(methylsulfanyl)butanoic acid in mitigating oxidative stress-related conditions .

-

Antimicrobial Activity :

- In vitro studies have indicated that derivatives of butanoic acids, including those with methylthio substitutions, show significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings support the potential use of such compounds in therapeutic applications .

-

Urease Inhibition :

- Urease is an enzyme linked to gastric disorders such as ulcers and cancer. Compounds similar to 2-butoxy-4-(methylsulfanyl)butanoic acid have been evaluated for their urease inhibitory action. Results indicated that certain derivatives could effectively inhibit urease activity, thus providing a mechanism for their therapeutic potential against related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.